molecular formula C17H18BrNO4S B6104692 4-({4-[(4-bromophenoxy)methyl]phenyl}sulfonyl)morpholine

4-({4-[(4-bromophenoxy)methyl]phenyl}sulfonyl)morpholine

Cat. No. B6104692
M. Wt: 412.3 g/mol
InChI Key: KRRROLGPOOASKK-UHFFFAOYSA-N
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Description

4-({4-[(4-bromophenoxy)methyl]phenyl}sulfonyl)morpholine, also known as BMSM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMSM is a morpholine derivative that contains a sulfonamide group and a bromophenyl group. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in research.

Mechanism of Action

The mechanism of action of 4-({4-[(4-bromophenoxy)methyl]phenyl}sulfonyl)morpholine is not fully understood. However, studies have suggested that this compound may act as an inhibitor of carbonic anhydrase, which is an enzyme that catalyzes the reversible hydration of carbon dioxide. Inhibition of carbonic anhydrase can lead to the reduction of various physiological processes, including acid-base balance, respiration, and ion transport.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the activity of carbonic anhydrase, which can lead to the reduction of various physiological processes. This compound has also been shown to have potential anti-tumor activity in vitro. However, the exact biochemical and physiological effects of this compound are still under investigation.

Advantages and Limitations for Lab Experiments

4-({4-[(4-bromophenoxy)methyl]phenyl}sulfonyl)morpholine has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on 4-({4-[(4-bromophenoxy)methyl]phenyl}sulfonyl)morpholine. One direction is to investigate its potential applications as a ligand in metal-organic frameworks for gas storage, separation, and catalysis. Another direction is to study its potential use as a carbonic anhydrase inhibitor for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in various fields.

Synthesis Methods

4-({4-[(4-bromophenoxy)methyl]phenyl}sulfonyl)morpholine can be synthesized using different methods, including the reaction of 4-bromophenyl chloromethyl ether with 4-aminobenzenesulfonamide and morpholine in the presence of a base. Another method involves the reaction of 4-bromophenyl chloromethyl ether with 4-aminobenzenesulfonamide followed by the addition of morpholine and a base. This compound can also be synthesized using a one-pot reaction of 4-bromophenyl chloromethyl ether, 4-aminobenzenesulfonamide, and morpholine in the presence of a base.

Scientific Research Applications

4-({4-[(4-bromophenoxy)methyl]phenyl}sulfonyl)morpholine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated as a potential inhibitor of carbonic anhydrase, which is an enzyme that is involved in various physiological processes. This compound has also been studied for its potential use as a ligand in metal-organic frameworks, which are materials that have applications in gas storage, separation, and catalysis. In organic synthesis, this compound has been used as a reagent for the synthesis of various compounds.

properties

IUPAC Name

4-[4-[(4-bromophenoxy)methyl]phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4S/c18-15-3-5-16(6-4-15)23-13-14-1-7-17(8-2-14)24(20,21)19-9-11-22-12-10-19/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRROLGPOOASKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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